2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: , also known by its systematic name N-((E)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-{[(2-furylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide , is a complex heterocyclic compound. Its chemical formula is C26H20Cl2N2O4 .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves a tandem C–N coupling/Boulton–Katritzky rearrangement process. Specifically, 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines react with 2-pyridyl trifluoromethanesulfonate under palladium catalysis to yield functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives .
Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available due to its rarity and uniqueness.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: It can participate in substitution reactions.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOH).
Major Products:: The major products formed during these reactions would be various derivatives of the parent compound, each with distinct properties and applications.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Materials Science: Investigated for its use in organic electronics and optoelectronic devices.
Anticancer Properties: Some studies suggest its potential as an anticancer agent.
Anti-inflammatory Effects: May modulate inflammatory pathways.
Pharmaceuticals: Possible applications in drug development.
Agrochemicals: Investigated for agricultural purposes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is relatively unique, it shares structural features with other pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidines. its specific combination of substituents sets it apart.
Similar Compounds::[Compound A]: Similar core structure but different substituents.
[Compound B]: Another related compound with distinct properties.
Properties
Molecular Formula |
C30H19Cl2N5O |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C30H19Cl2N5O/c31-21-13-14-23(24(32)16-21)28-34-30-26-25(19-8-3-1-4-9-19)27(20-10-5-2-6-11-20)36(17-22-12-7-15-38-22)29(26)33-18-37(30)35-28/h1-16,18H,17H2 |
InChI Key |
XRDWBQVHXWHIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)C5=C(C=C(C=C5)Cl)Cl)CC6=CC=CO6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.